Desthiobiotin
Overview
Description
Desthiobiotin is a non-sulfur containing biotin derivative . It is a hexanoic acid having a 5-methyl-2-oxoimidazolidin-4-yl group at the 6-position . It has a role as an Escherichia coli metabolite .
Synthesis Analysis
Desthiobiotin is the primary precursor of biotin and has recently been detected at concentrations similar to biotin in seawater . The last enzymatic reaction in the biotin biosynthetic pathway converts desthiobiotin to biotin via the biotin synthase (BioB) . Isotopically labeled desthiobiotin azide (isoDTB) tags were synthesized in a straightforward manner and allowed residue-specific profiling of the cysteinome in S. aureus .Chemical Reactions Analysis
Desthiobiotin has been used in chemoproteomic experiments . It was used to quantify 59% of all cysteines in essential proteins in Staphylococcus aureus and enabled the discovery of 88 cysteines that showed high reactivity .Physical And Chemical Properties Analysis
Desthiobiotin binds less strongly to biotin-binding proteins and is easily dislocated by biotin .Scientific Research Applications
Biotin Synthesis and Intermediates
Desthiobiotin has been extensively studied as a precursor in the biosynthesis of biotin, a vital vitamin. Research demonstrates that desthiobiotin can be converted into biotin or biotin-like substances by microorganisms like Escherichia coli and Saccharomyces cerevisiae. This conversion is an essential step in the biotin biosynthetic pathway. Studies also show that desthiobiotin synthetase, an enzyme in E. coli, catalyzes the synthesis of desthiobiotin from 7,8-diaminopelargonic acid, indicating its key role in this biosynthetic process (Rogers & Shive, 1947), (Cheeseman & Pai, 1970), (Eisenberg & Krell, 1969).
Protein Labeling and Detection
Desthiobiotin's reversible binding to proteins like streptavidin and avidin offers distinct advantages for protein labeling, detection, and isolation. This characteristic enables the development of techniques that allow for the easy dissociation of the desthiobiotin/biotin-binding protein complex under physiological conditions, enhancing various biological and biotechnological applications (Hirsch et al., 2002).
Enzyme Substrate Specificity
Research has shown that desthiobiotin can be used to direct the evolution of enzyme substrate specificity. For instance, Escherichia coli biotin protein ligase (BPL) was evolved to utilize desthiobiotin as a substrate. This adaptation provides new opportunities for developing robust conjugation handles for a range of biological and biotechnological applications (Lu et al., 2014).
Affinity Recovery and Purification
Desthiobiotin has been used in affinity purification techniques, such as in the recovery of lentiviruses. This method allows for efficient and envelope-independent single-step affinity purification of lentiviral vectors, showcasing desthiobiotin's potential in scalable production of viral vectors for clinical gene therapy (Chen et al., 2010).
Communication Systems in Synthetic Biology
In the field of synthetic biology, desthiobiotin has been used in developing vesicle-to-vesicle communication systems. The transfer of NeutrAvidin bound to vesicles displaying desthiobiotin to vesicles displaying biotin demonstrates its utility in triggering catalytic processes and molecular signaling, offering new avenues for research in cellular communication and synthetic biology applications (Ding et al., 2019).
Future Directions
Desthiobiotin has been detected at concentrations similar to biotin in seawater . This suggests that it could play a significant role in the ecological role of overcoming biotin auxotrophy for bacteria in the ocean and presumably in other ecosystems . Furthermore, the use of isotopically labeled desthiobiotin azide (isoDTB) tags in chemoproteomic experiments suggests potential future applications in the development of antibiotics with novel modes-of-action .
properties
IUPAC Name |
6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOLBMXDDTRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862136 | |
Record name | 6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dethiobiotin | |
CAS RN |
15720-25-9, 636-20-4 | |
Record name | 5-Methyl-2-oxo-4-imidazolidinehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15720-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Desthiobiotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015720259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dl-Desthiobiotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Desthiobiotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.